Imipenem and cilastatin sodium is a combination antibiotic used primarily for the treatment of severe bacterial infections. Imipenem is a broad-spectrum beta-lactam antibiotic belonging to the carbapenem class, while cilastatin is a renal dehydropeptidase inhibitor that prevents the degradation of imipenem in the kidneys. This combination enhances the efficacy of imipenem by prolonging its half-life and increasing its tissue penetration, making it effective against a wide range of pathogens, including both Gram-positive and Gram-negative bacteria. The drug is indicated for various infections, including pneumonia, sepsis, intra-abdominal infections, and urinary tract infections .
Imipenem and cilastatin sodium is classified as an antibacterial agent for systemic use, specifically under the ATC code J01DH51. It was first approved for clinical use in 1985 under the brand name Primaxin. The compound is typically administered intravenously or intramuscularly due to its pharmacokinetic properties, which necessitate rapid distribution in severe infections .
The synthesis of imipenem involves several steps starting from thienamycin, a naturally occurring compound produced by Streptomyces cattleya. The process includes:
Cilastatin is synthesized through a different pathway involving the derivation from heptenoic acid derivatives, followed by specific reactions that yield the active form of cilastatin sodium .
The technical details of synthesis often involve advanced organic chemistry techniques such as:
Imipenem has a complex molecular structure characterized by its bicyclic core and multiple functional groups that contribute to its antibacterial activity. Its chemical formula is with a molecular weight of approximately 317.37 g/mol.
Cilastatin sodium has a simpler structure with the formula and a molecular weight of about 403.49 g/mol.
Both compounds exhibit specific stereochemistry that is critical for their biological activity. The structural representations can be visualized using molecular modeling software or chemical drawing tools .
Imipenem functions through a series of chemical reactions that involve:
These mechanisms ensure sustained antibacterial action against susceptible organisms .
The interactions between imipenem and bacterial enzymes can be studied using techniques such as:
Imipenem exerts its antibacterial effect primarily by disrupting bacterial cell wall synthesis. This action leads to:
The combination allows for broader coverage against resistant bacterial strains .
Relevant data indicates that imipenem's half-life is significantly increased when administered with cilastatin compared to when it is given alone .
Imipenem and cilastatin sodium are utilized in clinical settings primarily for:
The drug is included on the World Health Organization's List of Essential Medicines due to its critical role in treating life-threatening infections .
The discovery of imipenem (N-formimidoylthienamycin) in the late 1970s marked a breakthrough in β-lactam antibiotics, originating from Streptomyces cattleya fermentation products [6] [8]. As the first clinically available carbapenem, it exhibited unprecedented broad-spectrum activity against Gram-positive, Gram-negative, aerobic, and anaerobic bacteria, including many β-lactamase producers [4] [8]. However, imipenem’s vulnerability to renal metabolism by dehydropeptidase-I (DHP-1) in proximal tubules severely limited its urinary recovery (5.5–42.5%) and caused nephrotoxicity in preclinical models [2] [7]. This challenge led to the strategic co-formulation with cilastatin sodium—a synthetic DHP-1 inhibitor—which increased urinary imipenem recovery to ~70% and eliminated renal toxicity [2] [5]. The FDA approved imipenem-cilastatin (Primaxin®) in 1985, establishing a new standard for treating complex, multidrug-resistant infections [5] [6].
Table 1: Key Historical Milestones of Imipenem-Cilastatin
Year | Development Milestone | Significance | |
---|---|---|---|
1975 | Discovery of thienamycin (precursor) | Isolation from Streptomyces cattleya | |
1981 | Synthesis of cilastatin | Renal dehydropeptidase-I inhibitor identified | |
1985 | FDA approval of imipenem-cilastatin (Primaxin®) | First commercial carbapenem/β-lactamase inhibitor combo | |
2019 | FDA approval of imipenem-cilastatin-relebactam | Expanded activity against carbapenem-resistant strains | [1] [3] |
Imipenem-cilastatin demonstrates clinically significant activity against multidrug-resistant (MDR) Gram-negative pathogens, particularly carbapenem-nonsusceptible Pseudomonas aeruginosa and carbapenem-resistant Enterobacterales (CRE), classified as urgent/serious threats by the CDC [1] [3]. Its bactericidal mechanism involves binding to penicillin-binding proteins (PBPs) 1A, 1B, and 2, disrupting peptidoglycan cross-linking and cell wall synthesis [6] [8]. Crucially, imipenem resists hydrolysis by AmpC β-lactamases and extended-spectrum β-lactamases (ESBLs), while remaining unaffected by efflux pump or OprD porin mutations in P. aeruginosa that compromise other carbapenems [1] [8].
Real-world evidence from a 24-center U.S. study (n=151) confirms its efficacy:
Table 2: Comparative In Vitro Activity of Imipenem Against MDR Pathogens
Pathogen | Resistance Mechanism | MIC₉₀ (μg/mL) | Susceptibility (%) | |
---|---|---|---|---|
P. aeruginosa (MDR) | Efflux/OprD mutations | 8–12.5 | 72–85% | [1] [8] |
K. pneumoniae (CRE) | KPC carbapenemases | 0.5–1 | 80–92% | [3] [4] |
Acinetobacter baumannii | OXA-type carbapenemases | >32 | <40% | [3] [8] |
Notably, resistance arises via metallo-β-lactamases (e.g., NDM, IMP) and class D carbapenemases, against which imipenem alone is ineffective [3] [10]. This limitation spurred the 2019 development of imipenem-cilastatin-relebactam, where relebactam inhibits class A/C β-lactamases [1] [3].
Cilastatin sodium ((Z)-7-[(R)-2-amino-2-carboxyethyl]thio]-2-[(S)-2,2-dimethylcyclopropanecarboxamido]hept-2-enoic acid) lacks intrinsic antibacterial activity but serves two critical pharmacokinetic functions [5] [7]:
1. Inhibition of Renal Metabolism
Cilastatin competitively inhibits dehydropeptidase-I (DHP-1) in renal tubules, preventing hydrolysis of imipenem’s β-lactam ring [2] [7]. This increases imipenem’s urinary recovery from ≤42.5% to ~70% and maintains therapeutic serum concentrations [2] [5]. Pharmacokinetic studies in volunteers demonstrate parallel elimination half-lives (~1 hour) for both agents, ensuring sustained DHP-1 inhibition during excretion [5] [7].
2. Nephroprotection
High-dose imipenem alone induces proximal tubular necrosis in rabbits by accumulating nephrotoxic metabolites. Cilastatin blocks this by reducing renal imipenem hydrolysis, thereby preventing cytotoxic metabolite formation [2] [5]. Human studies confirm cilastatin’s safety profile, with protein binding of 35–40% and renal clearance matching imipenem (0.10–0.16 L/h/kg) [5] [6].
Table 3: Biochemical Properties of Cilastatin Sodium
Property | Value | Functional Impact | |
---|---|---|---|
Molecular formula | C₁₆H₂₆N₂O₅S | Structural specificity for DHP-1 binding | [5] [10] |
DHP-1 inhibition constant | ~0.1 μM | High-affinity competitive inhibition | [2] [7] |
Urinary imipenem recovery | Increases from ≤42.5% to ~70% | Enhanced drug exposure at infection sites | [2] [5] |
Volume of distribution | 14.6–20.1 L | Matches imipenem’s tissue distribution | [5] [6] |
The fixed 1:1 ratio formulation ensures optimal molar equivalence for simultaneous renal clearance. This pharmacokinetic synergy enables imipenem to achieve bactericidal concentrations in kidneys, lungs, and soft tissues without dose-limiting nephrotoxicity—a cornerstone of its clinical utility for >35 years [2] [5] [7].
Compound Nomenclature
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1